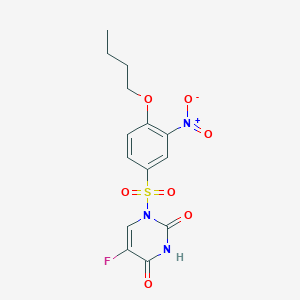
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it an attractive target for drug discovery research.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves the inhibition of specific enzymes and proteins through the formation of covalent bonds with their active sites. This compound is able to bind to these targets with high affinity and specificity, leading to the disruption of their normal function and ultimately to the inhibition of disease processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- are dependent on the specific targets that it inhibits. For example, the inhibition of dihydroorotate dehydrogenase can lead to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This can ultimately result in the death of cancer cells and the suppression of autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- in lab experiments is its high potency and specificity for its target enzymes and proteins. This makes it a valuable tool for studying the mechanisms of disease processes and for the development of new therapeutic agents. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of lab personnel and experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-. One area of interest is the development of new therapeutic agents based on this compound or its derivatives. Another potential direction is the study of its effects on other enzymes and proteins that may be involved in disease processes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in order to optimize its use in lab experiments and clinical settings.
Synthesemethoden
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The most common method of synthesis involves the reaction of 5-fluoro-2,4(1H,3H)-pyrimidinedione with 4-butoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- have been extensively studied in the field of medicinal chemistry. This compound has been shown to have potent inhibitory effects on a range of enzymes and proteins that are involved in various disease processes. For example, it has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides and is a target for the treatment of cancer and autoimmune diseases.
Eigenschaften
CAS-Nummer |
128887-36-5 |
|---|---|
Produktname |
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- |
Molekularformel |
C14H14FN3O7S |
Molekulargewicht |
387.34 g/mol |
IUPAC-Name |
1-(4-butoxy-3-nitrophenyl)sulfonyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14FN3O7S/c1-2-3-6-25-12-5-4-9(7-11(12)18(21)22)26(23,24)17-8-10(15)13(19)16-14(17)20/h4-5,7-8H,2-3,6H2,1H3,(H,16,19,20) |
InChI-Schlüssel |
JMPKRMCNGKAGBJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Andere CAS-Nummern |
128887-36-5 |
Synonyme |
1-(4-butoxy-3-nitro-phenyl)sulfonyl-5-fluoro-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



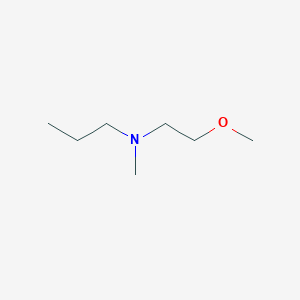
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
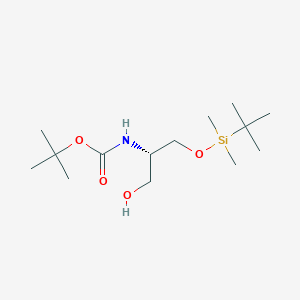
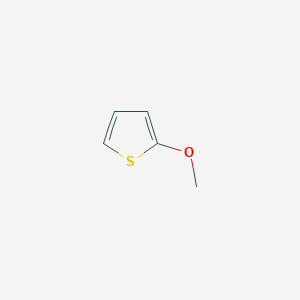
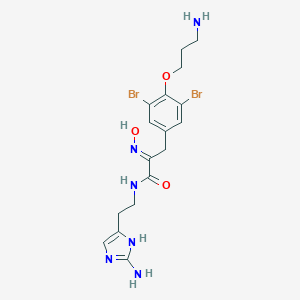
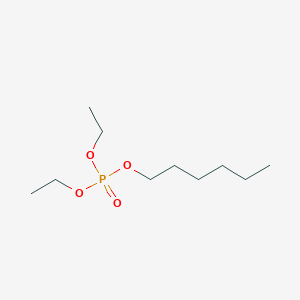
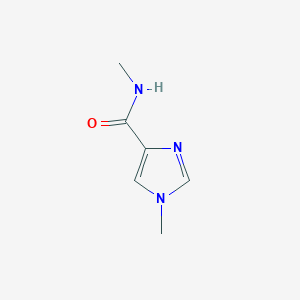
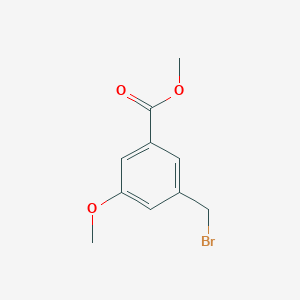
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
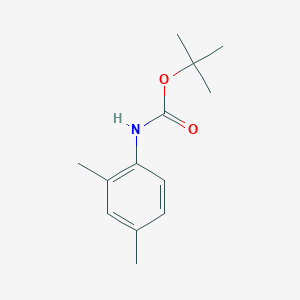
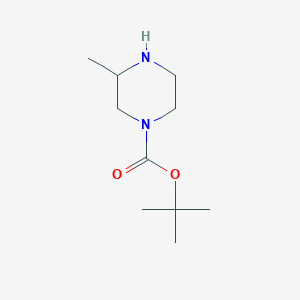
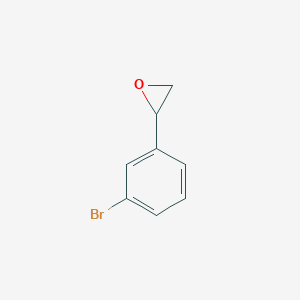
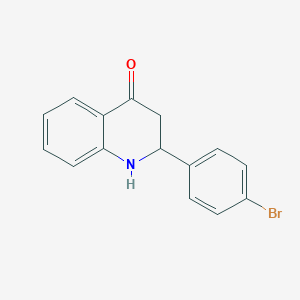
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)